molecular formula C9H5BrF3N3 B8209059 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine

Cat. No.: B8209059
M. Wt: 292.06 g/mol
InChI Key: NGKXOQWLGPSNEK-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a bromopyridine and a trifluoromethylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the bromopyridine moiety. One common method involves the cyclocondensation of a hydrazine derivative with a trifluoromethyl-substituted alkyne under palladium-catalyzed conditions . The resulting pyrazole is then coupled with a bromopyridine derivative using a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Additionally, the employment of green chemistry principles, such as solvent recycling and waste minimization, is increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce N-oxides of the pyrazole ring .

Scientific Research Applications

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-iodopyridine

Uniqueness

Compared to similar compounds, 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is unique due to the presence of both a bromopyridine and a trifluoromethylpyrazole moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .

Properties

IUPAC Name

3-bromo-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3/c10-6-1-5(3-14-4-6)7-2-8(16-15-7)9(11,12)13/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKXOQWLGPSNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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